

# Application Notes: Determining Cell Viability Following Treatment with MOZ-IN-2

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Compound of Interest		
Compound Name:	MOZ-IN-2	
Cat. No.:	B15584905	Get Quote

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Monocytic leukemia zinc finger protein (MOZ), also known as KAT6A, is a histone acetyltransferase (HAT) that plays a crucial role in epigenetic regulation.[1][2] MOZ is part of a multi-subunit complex that acetylates histones, primarily H3, leading to the upregulation of gene transcription for key regulators of development and cell identity, such as HOX genes.[1] Dysregulation of MOZ activity is implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML), where chromosomal translocations result in fusion proteins like MOZ-TIF2.[2][3][4] These fusion proteins retain the HAT domain of MOZ, and their aberrant activity is linked to leukemogenesis.[3][4]

Given its role in cancer, MOZ has emerged as a promising therapeutic target. **MOZ-IN-2** is a putative small molecule inhibitor designed to target the HAT activity of MOZ. A critical initial step in the preclinical evaluation of any potential anti-cancer compound is to determine its effect on the viability and proliferation of cancer cells.

This document provides detailed protocols for assessing cell viability after treatment with MOZ-IN-2 using two common and robust methods: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay. The MTT assay measures the metabolic activity of cells by observing the reduction of a tetrazolium salt to a colored formazan product, while the CellTiter-Glo® assay quantifies ATP levels as a direct indicator of metabolically active, viable cells.[5][6]

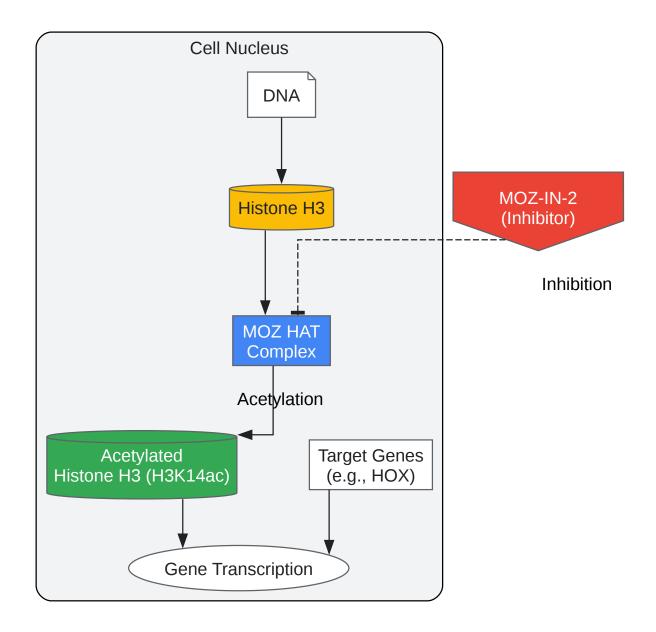




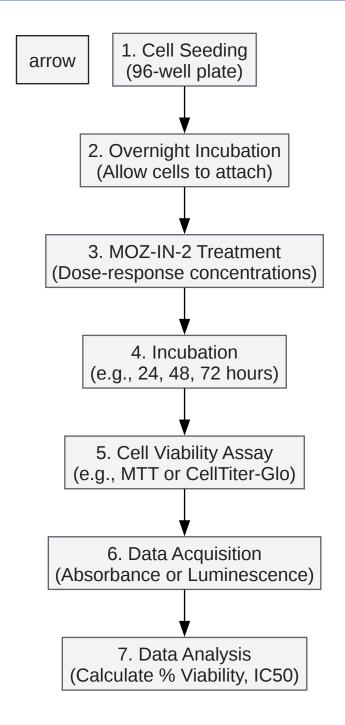
## **Signaling Pathway and Experimental Workflow**

A simplified diagram illustrates the role of MOZ in histone acetylation and gene transcription, and the point of intervention for an inhibitor like MOZ-IN-2.









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## References

- 1. The MOZ Histone Acetyltransferase in Epigenetic Signaling and Disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOZ regulates B-cell progenitors and, consequently, Moz haploinsufficiency dramatically retards MYC-induced lymphoma development PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of the MOZ-TIF2 oncoprotein in mice represses senescence PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
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